3-Bromo-4-chloroquinoline
Overview
Description
3-Bromo-4-chloroquinoline is a halogenated heterocycle . It is a solid compound with the empirical formula C9H5BrClN . The CAS number for this compound is 74575-17-0 .
Synthesis Analysis
The synthesis of quinoline derivatives, such as 3-Bromo-4-chloroquinoline, has been a subject of interest in organic chemistry . Various methods have been reported, including iron-catalyzed cross-coupling reactions with alkyl Grignard reagents, copper catalysis, and activation by lithium fluoride or magnesium chloride . Other methods involve the use of cobalt oxide as a catalyst for aerobic dehydrogenation of various tetrahydroquinolines to the corresponding quinolines .Molecular Structure Analysis
The molecular weight of 3-Bromo-4-chloroquinoline is 242.50 . The SMILES string representation of its structure is Clc1c(Br)cnc2ccccc12 .Chemical Reactions Analysis
Quinoline derivatives, including 3-Bromo-4-chloroquinoline, are known to participate in various chemical reactions. These include iron-catalyzed cross-coupling reactions with alkyl Grignard reagents, copper-catalyzed transformations of heterocyclic N-oxides to 2-alkyl-, aryl-, and alkenyl-substituted N-heterocycles, and oxidative dehydrogenation of tetrahydroquinolines to afford quinolines .Physical And Chemical Properties Analysis
3-Bromo-4-chloroquinoline is a solid compound . It has a molecular weight of 242.50 . The compound’s structure can be represented by the SMILES string Clc1c(Br)cnc2ccccc12 .Scientific Research Applications
Synthesis and Chemical Reactions
- Nature of Reactions with Amide Ion in Ammonia : 4-Bromo- or 4-chloroisoquinoline reacts with thiolate ion to give 4-(methylthio)isoquinoline, with 3-chloroisoquinoline yielding 3-aminoisoquinoline under similar conditions. The role of amide ion in these reactions is notable (Zoltewicz & Oestreich, 1991).
- Novel Synthesis of 3-Halo-2-Phenylquinoline-4-Carboxylic Acids : This study describes a method to obtain 3-chloro and 3-bromo-2-phenylquinoline-4-carboxylic acids through a novel procedure, including the synthesis of the 3-amino intermediate and its subsequent replacement with chlorine or bromine (Raveglia et al., 1997).
Structural and Conformational Analysis
- Synthesis and DFT Study of Quinoline Compounds : The study involves synthesis and X-ray diffraction analysis of 3-Benzyl-6-bromo-2-chloroquinoline and related compounds, with their molecular structures further calculated using density functional theory (DFT) (Zhou et al., 2022).
Synthesis and Antimalarial Activity
- Synthesis of 4-Aminoquinoline Analogues and Their Platinum(II) Complexes : This research involved the creation of 4-amino-7-chloroquinoline derivatives and their platinum(II) complexes, demonstrating significant antituberculosis and antileishmanial activities (Carmo et al., 2011).
Antimicrobial Activity
- Quinoline-Pyrazoline-Based Coumarinyl Thiazole Derivatives : A series of compounds were synthesized, which showed potent antimicrobial activity. The structural modification of these compounds may enhance their effectiveness as antimicrobial agents, requiring further studies (Ansari & Khan, 2017).
Safety And Hazards
Future Directions
Quinoline derivatives, including 3-Bromo-4-chloroquinoline, have been extensively studied due to their versatile applications in many significant fields . They play a major role in medicinal chemistry, and there are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . The future direction of research on 3-Bromo-4-chloroquinoline and similar compounds is likely to continue in these areas .
properties
IUPAC Name |
3-bromo-4-chloroquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRRLTIGYGHAAOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20347146 | |
Record name | 3-Bromo-4-chloroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20347146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-chloroquinoline | |
CAS RN |
74575-17-0 | |
Record name | 3-Bromo-4-chloroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20347146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-4-chloroquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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